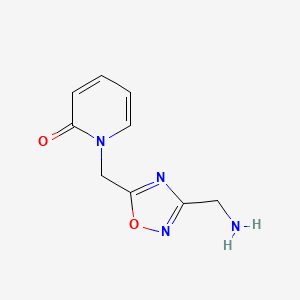

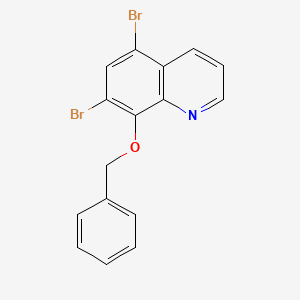

![molecular formula C19H20O4 B2531334 Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate CAS No. 577776-39-7](/img/structure/B2531334.png)

Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate is a chemical compound that is part of a broader class of organic molecules with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this exact molecule, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods typically involve the reaction of an aldehyde with an active methylene compound in the presence of a catalyst. For instance, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde . Similarly, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate was synthesized from p-chloropropiophenone by enamination and subsequent condensation .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . For example, the molecular structure of a pyrazole derivative was confirmed using single-crystal X-ray diffraction, which revealed intermolecular hydrogen bonds and π-π stacking interactions . Theoretical calculations, including density functional theory (DFT), are also employed to predict and compare molecular geometries and vibrational frequencies .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. For instance, the presence of a 3-oxobutanoate moiety suggests potential reactivity in condensation reactions . The pyrazole and pyrimidine derivatives synthesized in these studies indicate that the this compound could potentially undergo similar cyclocondensation reactions to form heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of aromatic rings, as seen in the benzoyl and benzyloxy groups, can influence the compound's solubility and intermolecular interactions . Theoretical calculations, such as those for frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP), provide insights into the electronic properties and reactivity of the molecules . Additionally, the antioxidant properties of some of these compounds have been evaluated in vitro, suggesting potential biological activities .

Aplicaciones Científicas De Investigación

Analytical and Antioxidant Applications

Analytical methods for determining antioxidant activity have been extensively reviewed, emphasizing the significance of assays in various fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are critical for assessing the antioxidant capacity of complex samples, which could be applicable for studying the antioxidant potential of Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate and related compounds (Munteanu & Apetrei, 2021).

Anticancer Research

Research on compounds with potential anticancer effects, such as baicalein, provides insights into how this compound might be investigated for its effects on biological processes involved in cancer. Baicalein has been found to possess anti-cancer activities by affecting cell proliferation, metastasis, apoptosis, and autophagy, particularly in hepatocellular carcinoma (HCC), suggesting a pathway for exploring the anticancer potential of similar compounds (Bie et al., 2017).

Chemical Synthesis and Reactivity

The chemistry of heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, reveals the reactivity and application in synthesizing various classes of heterocyclic compounds. This highlights the potential chemical reactivity and applications of this compound in synthesizing new heterocyclic structures with potential pharmacological applications (Gomaa & Ali, 2020).

Environmental and Toxicological Considerations

Studies on the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) provide a framework for considering the environmental impact and safety profile of related compounds, including this compound. The need for future research to investigate contamination, environmental behaviors, and toxicity effects of novel compounds is emphasized, suggesting a similar approach for evaluating this compound (Liu & Mabury, 2020).

Propiedades

IUPAC Name |

ethyl 3-oxo-4-(4-phenylmethoxyphenyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-2-22-19(21)13-17(20)12-15-8-10-18(11-9-15)23-14-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNATHUIVKZKJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

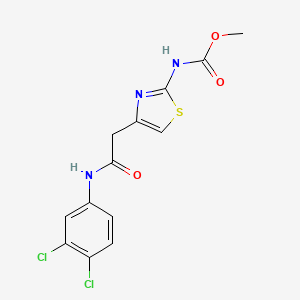

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

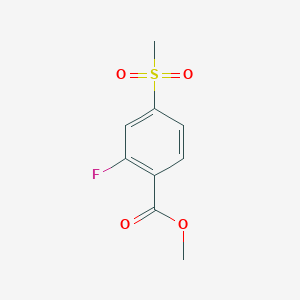

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)

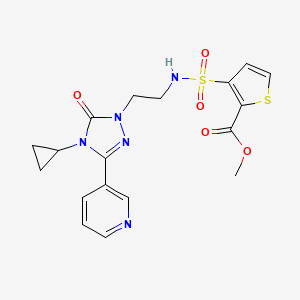

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2531268.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2531270.png)